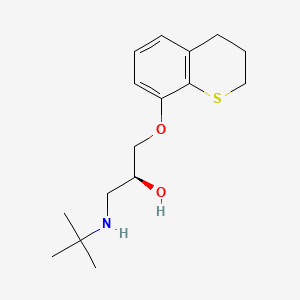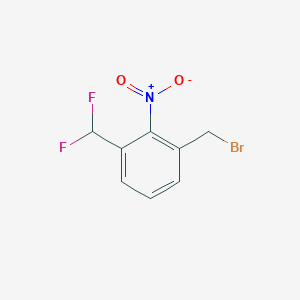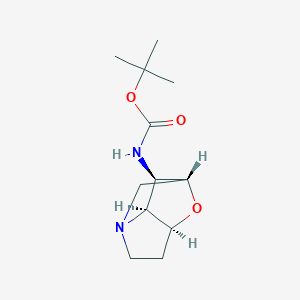![molecular formula C8H10Cl2N2O2 B13839644 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure, which includes a chloromethoxy group, a formyl group, and a pyridinium chloride oxime moiety. It is used in various fields, including chemistry, biology, medicine, and industry, due to its reactivity and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime typically involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst such as zinc bromide. This reaction produces chloromethyl methyl ether, which is then used in subsequent steps to form the desired compound . The reaction conditions include maintaining a temperature of 40-45°C and using toluene as a solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-boiling acyl chlorides and dimethoxymethane ensures the purity of the final product. The process involves careful control of reaction conditions to minimize the formation of by-products and ensure high yield .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridinium compounds. These products have significant applications in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Medicine: Explored for its therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime involves its interaction with molecular targets such as acetylcholinesterase. The compound reactivates acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors, thereby restoring its activity. This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxime-based cholinesterase reactivators such as:
Pralidoxime: Known for its use in treating organophosphate poisoning.
Obidoxime: Another potent cholinesterase reactivator with a broader spectrum of activity.
HI-6: A newer oxime with enhanced efficacy against certain nerve agents
Uniqueness
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime stands out due to its unique combination of functional groups, which confer specific reactivity and therapeutic potential. Its ability to undergo various chemical reactions and its effectiveness as a cholinesterase reactivator make it a valuable compound in both research and practical applications .
Propiedades
Fórmula molecular |
C8H10Cl2N2O2 |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
N-[[1-(chloromethoxymethyl)pyridin-1-ium-2-yl]methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-6-13-7-11-4-2-1-3-8(11)5-10-12;/h1-5H,6-7H2;1H |
Clave InChI |
DZKHTMVXEHCDMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)C=NO)COCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


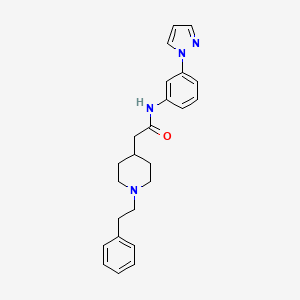
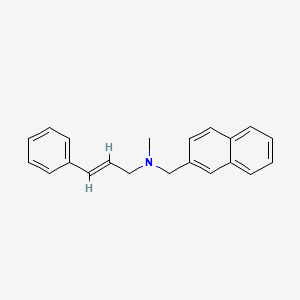
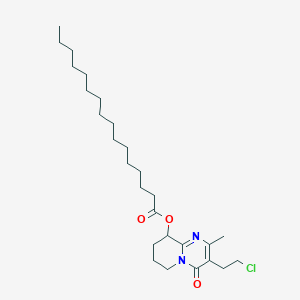
![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)


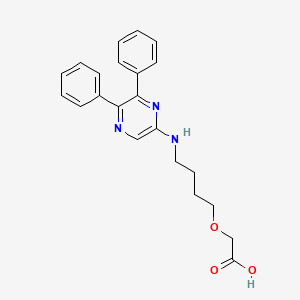
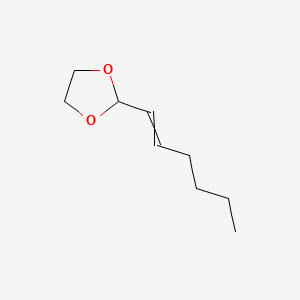
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
